molecular formula C11H10BrNO2S B3284820 Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate CAS No. 791614-77-2

Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

Cat. No.: B3284820
CAS No.: 791614-77-2
M. Wt: 300.17 g/mol
InChI Key: MPCZHESOFLZYKJ-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Acetate (B1210297) Scaffolds in Modern Organic and Medicinal Chemistry

Benzothiazole and its derivatives are cornerstone structures in medicinal chemistry, recognized for their wide array of pharmacological activities. mdpi.comresearchgate.net These compounds, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, are integral to numerous biologically active molecules. mdpi.com The benzothiazole scaffold is a key pharmacophore, a molecular feature responsible for a drug's physiological or pharmacological action. mdpi.com

The incorporation of an acetate group at the 2-position of the benzothiazole ring system, as seen in ethyl 2-benzothiazolyl acetate, provides a versatile handle for further chemical modifications. This ester functionality can be readily converted into other functional groups, such as hydrazides, which serve as precursors for the synthesis of a diverse range of heterocyclic compounds. researchgate.netekb.eg The chemical reactivity of this acetate moiety allows for the construction of more complex molecules with potential therapeutic applications. researchgate.net

Benzothiazole derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to:

Antimicrobial mdpi.com

Antitumor mdpi.com

Anti-inflammatory mdpi.com

Anticonvulsant mdpi.com

Antidiabetic mdpi.com

This broad utility has cemented the benzothiazole scaffold as a privileged structure in drug discovery, encouraging chemists to explore novel derivatives for therapeutic use. mdpi.comresearchgate.net

Overview of Halogenated Heterocycles in Contemporary Chemical Synthesis

Halogenated heterocyclic compounds are fundamental building blocks in modern organic synthesis. researchgate.net The introduction of a halogen atom, such as bromine, into a heterocyclic system can profoundly influence the molecule's physical, chemical, and biological properties. Halogens are highly valued in synthetic chemistry due to their ability to serve as reactive sites for a variety of chemical transformations. researchgate.net

Key roles of halogenation in heterocyclic chemistry include:

Synthetic Intermediates: Halogenated heterocycles are versatile intermediates, enabling the construction of more complex molecular architectures through reactions like cross-coupling. researchgate.net

Modulation of Physicochemical Properties: The presence of a halogen can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Formation of Halogen Bonds: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and self-assembly processes.

The strategic placement of a bromine atom on the benzothiazole ring, as in Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate, is a deliberate synthetic strategy to impart specific properties to the molecule and to provide a reactive center for further functionalization.

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a versatile intermediate in the synthesis of novel, biologically active compounds. The specific objectives of studying this compound can be summarized as follows:

Synthesis of Novel Derivatives: The primary goal is to utilize the reactivity of both the ethyl acetate group and the bromo-substituent to synthesize new series of benzothiazole derivatives.

Exploration of Pharmacological Activity: A key objective is to screen these newly synthesized compounds for a range of biological activities, leveraging the known pharmacological potential of the benzothiazole scaffold.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can establish structure-activity relationships. These studies are crucial for the rational design of more potent and selective therapeutic agents.

While extensive research on the parent compound, ethyl 2-benzothiazolyl acetate, has been conducted, the focus on the 5-bromo substituted variant is to explore how this specific halogenation pattern influences its synthetic utility and the biological profile of its derivatives. researchgate.netekb.eg

Research Findings

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from established chemical principles and studies on analogous compounds.

Synthesis:

The synthesis of the parent compound, ethyl 2-(benzo[d]thiazol-2-yl)acetate, has been achieved through several methods, including the reaction of 2-aminothiophenol (B119425) with various reagents like ethyl cyanoacetate (B8463686) or diethyl malonate. researchgate.netekb.eg A plausible synthetic route to this compound would involve the use of a brominated precursor, such as 2-amino-4-bromothiophenol.

Reactivity:

The compound possesses two primary sites of reactivity:

The Ethyl Acetate Moiety: The ester can undergo hydrolysis to the corresponding carboxylic acid, or can be reacted with hydrazine (B178648) to form the acetohydrazide. This hydrazide is a key intermediate for the synthesis of various five- and six-membered heterocyclic rings. researchgate.netekb.eg

The Bromo Substituent: The bromine atom on the benzene ring is a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. researchgate.net

Characterization Data of a Related Compound:

To provide context, the following table presents characterization data for a structurally related brominated benzothiazole derivative, 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. nih.gov

PropertyValue
Molecular FormulaC₁₂H₉BrN₂OS₂
Molecular Weight341.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n

This data is for a related, but different, compound and is provided for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-bromo-1,3-benzothiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCZHESOFLZYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 5 Bromobenzo D Thiazol 2 Yl Acetate

Oxidation Reactions: Formation of Sulfoxides and Sulfones from the Thiazole (B1198619) Sulfur

The sulfur atom within the thiazole ring of Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation is a common reaction for thiazole and benzothiazole (B30560) derivatives. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents employed for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The use of one equivalent of the oxidizing agent typically results in the formation of the sulfoxide, while an excess of the oxidant under more forcing conditions will lead to the fully oxidized sulfone. The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

The resulting sulfoxides and sulfones are valuable intermediates in their own right, exhibiting different electronic properties and reactivity compared to the parent thiazole. For instance, the sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the entire benzothiazole system.

Table 1: Oxidation Reactions of the Thiazole Sulfur

Product Oxidizing Agent Typical Conditions
Ethyl 2-(5-bromo-1-oxido-benzo[d]thiazol-2-yl)acetate (Sulfoxide) m-CPBA (1 equiv.) Inert solvent (e.g., CH2Cl2), low temperature

Nucleophilic Substitution Reactions at the Bromine Atom and Other Electrophilic Centers

The bromine atom at the 5-position of the benzothiazole ring is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, significantly diversifying the molecular structure. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the benzothiazole ring system.

A variety of nucleophiles can be employed to displace the bromide ion, including amines, alkoxides, and thiolates. These reactions often require a catalyst, such as a copper or palladium species, to facilitate the substitution, particularly for less reactive nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion.

Beyond the bromine atom, other electrophilic centers in the molecule can also undergo nucleophilic attack under specific conditions, although these are generally less reactive.

Hydrolysis and Transesterification Reactions of the Ethyl Acetate (B1210297) Moiety

The ethyl acetate group attached at the 2-position of the benzothiazole ring can undergo hydrolysis and transesterification reactions, which are characteristic of esters.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-bromobenzo[d]thiazol-2-yl)acetic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt yields the carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Transesterification can also be facilitated by enzymes under milder conditions.

Coupling Reactions for Extended Molecular Architectures

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, the bromine atom on the benzothiazole ring can be coupled with a variety of organoboron compounds, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. researchgate.netniscpr.res.in This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of biaryl and other extended conjugated systems. researchgate.netniscpr.res.in

The catalytic cycle of the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzothiazole derivative.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Table 2: Representative Suzuki Cross-Coupling Reaction

Reactant 1 Reactant 2 Catalyst Base Product

Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions can be utilized to functionalize the 5-bromo position. These include:

Heck Reaction: Coupling with alkenes to introduce a vinyl group.

Sonogashira Reaction: Coupling with terminal alkynes to form an alkynyl-substituted benzothiazole.

Buchwald-Hartwig Amination: Coupling with amines to form a new carbon-nitrogen bond, providing access to 5-amino-benzothiazole derivatives. nih.gov

Stille Reaction: Coupling with organostannanes.

These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of compounds with varied electronic and steric properties. researchgate.net

Functional Group Interconversions of the Ethyl Acetate Side Chain

The ethyl acetate side chain offers further opportunities for chemical modification through various functional group interconversions.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 2-(5-bromobenzo[d]thiazol-2-yl)ethanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

Amidation: The ester can be converted directly to an amide by reaction with an amine. nih.govnih.gov This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or the use of a catalyst. The resulting amides, 2-(5-bromobenzo[d]thiazol-2-yl)-N-substituted acetamides, are important structural motifs in many biologically active molecules. nih.govnih.gov

Hydrazide Formation: Treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) leads to the formation of the corresponding hydrazide, 2-(5-bromobenzo[d]thiazol-2-yl)acetohydrazide. ekb.egchemmethod.comresearchgate.net This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), and often proceeds readily at room temperature or with gentle heating. ekb.egchemmethod.comresearchgate.net The resulting hydrazide is a versatile intermediate that can be used to synthesize a variety of heterocyclic compounds, such as pyrazoles and oxadiazoles.

Table 3: Functional Group Interconversions of the Ethyl Acetate Moiety

Starting Material Reagent Product
This compound LiAlH4 2-(5-bromobenzo[d]thiazol-2-yl)ethanol
This compound R-NH2 2-(5-bromobenzo[d]thiazol-2-yl)-N-R-acetamide

Stereoselective Transformations and Olefination Reactions

Olefination reactions such as the Horner-Wadsworth-Emmons, Wittig, and Julia olefinations are fundamental transformations in organic synthesis. The general reactivity of esters of 2-benzothiazolyl acetic acid suggests that this compound could serve as a precursor to stabilized carbanions or ylides necessary for these reactions. The presence of the electron-withdrawing benzothiazole ring is expected to enhance the acidity of the α-protons, facilitating the formation of the reactive intermediate.

For instance, in a Horner-Wadsworth-Emmons type reaction, the corresponding phosphonate ester of the benzothiazole derivative would be deprotonated with a base to form a stabilized phosphonate carbanion. This carbanion would then react with an aldehyde or ketone. The stereochemical outcome of such reactions is often influenced by the reaction conditions, the nature of the base, and the steric and electronic properties of the reactants. Typically, the Horner-Wadsworth-Emmons reaction with stabilized phosphonate ylides leads to the formation of (E)-alkenes with high selectivity.

Similarly, in a potential Wittig reaction, a phosphonium ylide would be generated from the corresponding phosphonium salt of this compound. The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide. Stabilized ylides, which would be expected from this substrate due to the ester and benzothiazole moieties, generally yield (E)-alkenes.

The Knoevenagel condensation is another relevant transformation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. The enhanced acidity of the α-protons in this compound makes it a potential candidate for this reaction, leading to the formation of α,β-unsaturated products.

While specific experimental data, including yields and stereoselectivities for olefination reactions of this compound, are not available, the table below provides a hypothetical summary of expected outcomes based on the known reactivity of similar compounds.

Olefination ReactionReactantExpected Major Product StereoisomerGeneral Reaction Conditions
Horner-Wadsworth-EmmonsAldehyde (R-CHO)(E)-alkeneBase (e.g., NaH, K2CO3), Aprotic Solvent
Wittig Reaction (with stabilized ylide)Aldehyde (R-CHO)(E)-alkeneBase (e.g., NaH, BuLi), Aprotic Solvent
Knoevenagel CondensationAldehyde (R-CHO)α,β-unsaturated esterWeak base (e.g., piperidine, pyridine), Protic or Aprotic Solvent

It is crucial to emphasize that this information is based on chemical principles and the reactivity of analogous structures. Further experimental studies are required to determine the precise reactivity and stereoselectivity of this compound in these transformations.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 5 Bromobenzo D Thiazol 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments facilitates a complete assignment of all proton and carbon signals, confirming the compound's constitution and connectivity.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The expected signals for this compound are distinct for the aromatic protons of the brominated benzothiazole (B30560) core and the aliphatic protons of the ethyl acetate (B1210297) side chain.

The aromatic region is anticipated to show three distinct signals corresponding to H4, H6, and H7. The bromine atom at the C5 position influences the electronic environment and, consequently, the chemical shifts of these protons. Proton H4 is expected to appear as a doublet, coupled to H6. H6 would likely present as a doublet of doublets due to coupling with both H4 and H7, while H7 is expected to be a doublet, coupled to H6.

The ethyl acetate moiety gives rise to a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), resulting from their mutual spin-spin coupling. The methylene group attached to the benzothiazole ring is expected to appear as a singlet.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H4 (Aromatic)7.8 - 8.2Doublet (d)~8.5
H6 (Aromatic)7.5 - 7.7Doublet of Doublets (dd)~8.5, ~2.0
H7 (Aromatic)7.9 - 8.3Doublet (d)~2.0
-CH₂- (acetate)4.0 - 4.3Singlet (s)N/A
-O-CH₂- (ethyl)4.1 - 4.4Quartet (q)~7.1
-CH₃ (ethyl)1.2 - 1.5Triplet (t)~7.1

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would feature signals for the carbonyl carbon, the aromatic and heterocyclic carbons of the benzothiazole core, and the carbons of the ethyl group. The carbon atom bonded to bromine (C5) would show a characteristic chemical shift, and its presence would influence the shifts of adjacent carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl)165 - 170
C2 (thiazole)160 - 165
C3a (bridgehead)152 - 155
C7a (bridgehead)135 - 138
C4 (aromatic)125 - 128
C5 (aromatic, C-Br)118 - 122
C6 (aromatic)128 - 132
C7 (aromatic)122 - 125
-CH₂- (acetate)35 - 40
-O-CH₂- (ethyl)60 - 63
-CH₃ (ethyl)13 - 15

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming the ethyl fragment. sdsu.edu It would also show correlations between adjacent aromatic protons (H6 with H4 and H7), confirming their positions on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~61 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to three bonds), which is vital for connecting different molecular fragments. sdsu.edu Key expected correlations for this molecule would include:

A correlation from the acetate methylene protons (~4.1 ppm) to the C2 carbon of the thiazole (B1198619) ring (~162 ppm) and the carbonyl carbon (~168 ppm), unequivocally linking the side chain to the heterocycle.

Correlations from the aromatic protons (H4, H6, H7) to various carbons within the benzothiazole core, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. semanticscholar.org For this compound (C₁₁H₁₀BrNO₂S), the expected monoisotopic mass can be calculated with high precision.

A key feature in the mass spectrum would be the isotopic pattern for bromine. The presence of two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Table of Expected HRMS Data

Ion Formula Calculated m/z
[M(⁷⁹Br)]⁺ C₁₁H₁₀⁷⁹BrNO₂S 314.9697

Analysis of the fragmentation pathways provides further structural confirmation. Common fragmentation patterns for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

Cleavage of the entire ethyl acetate side chain.

Fragmentation of the benzothiazole ring system.

X-ray Crystallography for Solid-State Conformation and Packing Features

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for the title compound is not publicly available, analysis of related brominated benzothiazole structures provides insight into the expected features. nih.gov

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield precise data on:

Molecular Conformation: It would confirm the planarity of the fused benzothiazole ring system and determine the conformation of the flexible ethyl acetate side chain relative to the ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, which can be compared to theoretical values and data from similar structures. nih.gov

Crystal Packing: The analysis would reveal how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as π-π stacking between the aromatic rings, C-H···O hydrogen bonds, or potential halogen bonding involving the bromine atom, which collectively govern the solid-state architecture. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity verification of synthesized compounds.

HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would be highly effective for this compound. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For a pure sample, a single sharp peak should be observed.

The benzothiazole core contains a strong chromophore, making it readily detectable by a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_max) would likely be in the UV region, providing high sensitivity for detection.

Table of Typical HPLC Parameters

Parameter Condition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution using Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at λ_max (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

| Column Temperature | 25 - 40 °C |

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LCMS is instrumental in confirming the molecular weight and isotopic distribution, which is particularly characteristic due to the presence of a bromine atom.

The compound is first separated from any impurities on a suitable chromatography column, typically a reverse-phase column like a C18. Upon elution, the analyte is ionized, most commonly using electrospray ionization (ESI), and enters the mass analyzer. In positive ion mode, the molecule is expected to be protonated, yielding a molecular ion peak [M+H]⁺.

Given the molecular formula of the compound, C₁₁H₁₀BrNO₂S, the exact mass can be calculated. The presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), results in a characteristic isotopic pattern in the mass spectrum. The protonated molecule will appear as two distinct peaks of nearly equal intensity, separated by approximately 2 mass units. This M and M+2 pattern is a definitive indicator of a monobrominated compound. For chlorinated analogs, a similar pattern is observed with M+1 and M+3 peaks due to chlorine isotopes. mdpi.com

Detailed Research Findings: Analysis of this compound via LCMS would be expected to show the following key ions:

Interactive Data Table: Expected LCMS Data

Ion SpeciesCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Relative IntensityDescription
[M+H]⁺315.97317.97~1:1Protonated molecular ion
[M+Na]⁺337.95339.95~1:1Sodium adduct of the molecular ion

The observation of this distinct isotopic cluster provides high confidence in the presence of bromine and confirms the molecular weight of the synthesized compound. The retention time from the liquid chromatography component further serves as a characteristic identifier under specific analytical conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" corresponding to the molecule's vibrational modes. For this compound, the IR spectrum reveals key absorptions that confirm its structural features, including the ester group and the benzothiazole core.

Detailed Research Findings: The analysis of various benzothiazole derivatives by IR spectroscopy has established characteristic absorption ranges for the key functional groups. mdpi.commdpi.com Based on these established principles, the expected vibrational frequencies for this compound are detailed below.

Interactive Data Table: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDescription
~3050-3100Aromatic C-HStretchingCorresponds to the C-H bonds on the benzene ring of the benzothiazole core.
~2900-3000Aliphatic C-HStretchingArises from the C-H bonds of the ethyl acetate moiety (CH₂ and CH₃ groups).
~1735 Ester Carbonyl (C=O) Stretching A strong, sharp absorption characteristic of the ester functional group. mdpi.com
~1600, ~1475Aromatic C=CStretchingVibrations associated with the carbon-carbon double bonds within the aromatic benzothiazole ring system. mdpi.com
~1530 Thiazole C=N Stretching Characteristic stretching vibration for the carbon-nitrogen double bond within the thiazole ring.
~1250Ester C-OStretchingCorresponds to the stretching vibration of the C-O single bond in the ester group.
~1100C-NStretchingVibration of the carbon-nitrogen single bond in the thiazole ring.
~700-850Aromatic C-HBending (out-of-plane)Bending vibrations indicative of the substitution pattern on the benzene ring.
~550-650C-BrStretchingAbsorption associated with the carbon-bromine bond.

The presence of a strong absorption band around 1735 cm⁻¹ is particularly diagnostic for the ethyl acetate group's carbonyl stretch. Concurrently, the combination of aromatic C=C and thiazole C=N stretching frequencies confirms the integrity of the core heterocyclic structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) are related to the extent of conjugation and the types of chromophores present in the molecule. For this compound, the benzothiazole ring system constitutes the primary chromophore.

The electronic spectrum is a result of π → π* and n → π* transitions within the conjugated system. The position and intensity of the absorption bands are influenced by the substituents on the benzothiazole core. The bromine atom and the ethyl acetate group can act as auxochromes, modulating the absorption maxima. Studies on similar benzothiazole derivatives show characteristic absorption bands in the UV region. dergipark.org.trresearchgate.net

Detailed Research Findings: Based on data from related benzothiazole structures, the UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or chloroform, is expected to exhibit distinct absorption bands.

Interactive Data Table: Expected UV-Vis Absorption Maxima

Expected λmax Range (nm)Electronic TransitionChromophore
~250-260π → πBenzene ring of the benzothiazole system
~290-310π → πConjugated benzothiazole system as a whole

These absorption bands are characteristic of the extended π-electron system of the benzothiazole moiety. The exact λmax values and their corresponding molar absorptivities (ε) would be determined experimentally, but they are anticipated to fall within these ranges, confirming the electronic structure of the compound.

Computational and Theoretical Studies on Ethyl 2 5 Bromobenzo D Thiazol 2 Yl Acetate and Its Analogues

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. mdpi.comresearchgate.netscirp.org These calculations provide detailed information about a molecule's electronic structure, which is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. mdpi.comscirp.org

For benzothiazole (B30560) derivatives, DFT calculations are routinely used to determine optimized molecular geometries, including bond lengths and angles. mdpi.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A small energy gap suggests that a molecule is more reactive because it requires less energy to move an electron from the HOMO to the LUMO. mdpi.com For instance, studies on various benzothiazole derivatives have shown that substituents can significantly alter this energy gap; electron-withdrawing groups like trifluoromethyl (CF3) can lower the gap, increasing reactivity, while other substituents might increase the gap, enhancing stability. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. scirp.orgscirp.org These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This information is crucial for predicting how a molecule will interact with other reagents or biological targets. scirp.org

Furthermore, these computational methods can predict spectroscopic properties. Theoretical vibrational spectra (IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm molecular structures. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) calculations can also be employed to predict electronic excitation energies and UV-Vis absorption spectra. scirp.orgscirp.org

ParameterDescriptionSignificance for Benzothiazoles
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. Higher energy suggests a better electron donor. mdpi.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. Lower energy suggests a better electron acceptor. mdpi.com
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.A smaller gap implies higher chemical reactivity and lower kinetic stability. mdpi.comscirp.org
Chemical Hardness (η) Resistance to change in electron distribution.Related to the HOMO-LUMO gap; harder molecules have a larger gap and are less reactive. mdpi.comscirp.org
Chemical Softness (σ) The reciprocal of hardness.Softer molecules have a smaller gap and are more reactive. mdpi.comscirp.org
Electronegativity (χ) The power of an atom to attract electrons.Provides insight into the overall electron-attracting nature of the molecule. scirp.orgscirp.org
Dipole Moment A measure of the polarity of a molecule.A higher dipole moment can indicate increased solubility in polar solvents. scirp.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govijper.org This method is central to drug design, as it helps identify potential drug candidates by predicting their binding affinity and interaction patterns within the active site of a biological target. nih.govresearchgate.net

For benzothiazole analogues, molecular docking studies have been extensively performed to explore their potential as inhibitors for various enzymes and receptors implicated in diseases like cancer, microbial infections, and diabetes. nih.govfrontiersin.orgmdpi.com The process involves generating a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), and computationally placing the benzothiazole derivative into its active site. nih.govijper.org Scoring functions are then used to estimate the binding free energy (or a docking score), with lower energy values typically indicating a more stable and favorable interaction. frontiersin.orgnih.gov

These simulations reveal detailed binding modes, identifying key amino acid residues that interact with the ligand. nih.gov Common interactions observed for benzothiazole derivatives include:

Hydrogen Bonds: Crucial for stabilizing the protein-ligand complex. frontiersin.orgnih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between the aromatic rings of the benzothiazole scaffold and aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov

For example, docking studies of benzothiazole derivatives against the enzyme trehalase from malaria vectors revealed specific hydrogen bonding and hydrophobic interactions responsible for their inhibitory potential. frontiersin.org Similarly, studies targeting cancer-related proteins like VEGFR-2 kinase have used docking to identify promising benzothiazole-based inhibitors. ijper.org

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Anopheles funestus Trehalase (AfTre)Benzothiazole Derivative 1-8.7ASP309, GLU506, TRP338 frontiersin.org
Anopheles funestus Trehalase (AfTre)Benzothiazole Derivative 2-8.2ASP309, TRP338, ASP414 frontiersin.org
Anopheles gambiae Trehalase (AgTre)Benzothiazole Derivative 1-8.2ASP299, GLU496, TRP328 frontiersin.org
Anopheles gambiae Trehalase (AgTre)Benzothiazole Derivative 2-7.4ASP299, TRP328, ASP404 frontiersin.org
PPARγCompound 3b (Isothiourea derivative)-7.8Not specified mdpi.com
PPARγCompound 4y (Guanidine derivative)-8.4Not specified mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.gov MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to study the conformational changes that may occur upon binding. researchgate.net

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period, often nanoseconds. frontiersin.org

Several parameters are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD value over time suggests the protein-ligand complex has reached equilibrium and is stable. frontiersin.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility in those regions of the protein. frontiersin.orgnih.gov

Hydrogen Bond Analysis: The number and persistence of hydrogen bonds between the ligand and protein are monitored throughout the simulation. A consistent presence of hydrogen bonds points to a stable binding interaction. frontiersin.orgnih.gov

MD simulations of benzothiazole derivatives complexed with targets like the FOXM1 DNA-binding domain have been used to confirm the stability of interactions identified in docking studies, providing stronger evidence for their potential as inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. asianpubs.orgjocpr.com The fundamental principle is that the structural properties of a molecule determine its activity. By developing a predictive QSAR model, researchers can estimate the activity of newly designed compounds without synthesizing and testing them, thus guiding the design of more potent analogues. researchgate.netchula.ac.th

The process of building a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds (like benzothiazole analogues) with experimentally measured biological activity (e.g., anticancer IC50 values) is compiled. asianpubs.orgchula.ac.th

Descriptor Calculation: Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, hydrophobic, topological), are calculated for each compound. asianpubs.orgresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netchula.ac.th

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. chula.ac.th

Group-based QSAR (G-QSAR) studies on benzothiazole derivatives have successfully identified key structural fragments and properties that influence their anticancer activity. researchgate.netchula.ac.thchula.ac.th For example, such models have revealed that the presence of hydrophobic groups at certain positions on the benzothiazole scaffold can enhance anticancer potency. researchgate.netchula.ac.th These insights are invaluable for the rational design of new and improved therapeutic agents.

QSAR Model DescriptorContribution to ActivityInterpretationReference
R1-DeltaEpsilonC NegativeA descriptor related to electronic properties; a negative contribution suggests this property should be minimized for higher activity. researchgate.netchula.ac.th
R1-XKHydrophilicArea NegativeIndicates that a smaller hydrophilic area on the R1 fragment is favorable for activity. researchgate.netchula.ac.th
R2-6 Chain Count PositiveA higher count of 6-membered chains in the R2 fragment is correlated with increased biological activity. researchgate.netchula.ac.th
R2-XAAverageHydrophilicity NegativeSuggests that modifications at the R2 position should be made with lipophilic (hydrophobic) groups to improve activity. chula.ac.th

In Silico Approaches for Predicting Chemical Behavior and Reaction Pathways

Beyond predicting biological activity, in silico methods are widely used to predict general chemical behavior, including pharmacokinetic properties and reaction pathways.

ADMET Prediction: A crucial step in drug development is evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. biointerfaceresearch.com Poor ADMET properties are a major cause of failure in clinical trials. Numerous computational models are available to predict these properties early in the discovery process. For benzothiazole derivatives, in silico ADMET predictions are used to assess their drug-likeness, oral bioavailability, potential toxicity, and metabolic stability, helping to prioritize candidates with favorable pharmacokinetic profiles. ijper.orgbiointerfaceresearch.comnih.gov

Reaction Pathway Prediction: Computational chemistry can also elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. nih.gov For the synthesis of benzothiazoles, which often involves the condensation of 2-aminothiophenols with various reagents, theoretical studies can help optimize reaction conditions by providing insight into the underlying mechanisms. researchgate.netmdpi.comresearchgate.net For example, quantum chemical studies have been used to investigate the complex, multi-step reaction pathway of a 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, revealing the formation of various intermediates and leading to a regioselective synthesis of the desired product. nih.gov

Structure Activity Relationship Sar Studies of Brominated Benzothiazole Acetate Derivatives

Influence of the 5-Bromo Substituent on Biological Activity Profiles

The introduction of a halogen atom, such as bromine, onto the benzothiazole (B30560) ring is a common strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. The 5-bromo substituent on the benzene (B151609) portion of the benzothiazole core significantly influences the molecule's electronic character, lipophilicity, and metabolic stability.

Bromine is an electron-withdrawing group, which can alter the electron density of the entire ring system. This modification can affect the pKa of the molecule and its ability to participate in crucial binding interactions, such as π-π stacking or hydrogen bonding, with biological targets. Furthermore, the presence of a bulky and lipophilic bromine atom can enhance binding affinity through favorable van der Waals or hydrophobic interactions within a target's binding pocket.

In broader studies of substituted benzothiazoles, the position and nature of the halogen have been shown to be critical for specific activities. For instance, in some series of benzothiazole derivatives, compounds with a bromo group at certain positions have demonstrated enhanced antibacterial action. nih.gov While direct studies on Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate are specific, the general principle holds that the 5-bromo substituent is a key determinant of the compound's biological potential, influencing its interaction with specific enzymes or receptors.

Role of the Benzothiazole Core in Modulating Bioactivity and Molecular Recognition

The benzothiazole nucleus, a bicyclic system composed of a fused benzene and thiazole (B1198619) ring, is considered a "privileged scaffold" in drug discovery. nih.gov This is due to its rigid, planar structure and its rich electron system, which allow it to engage in a variety of non-covalent interactions with biological macromolecules. benthamscience.comresearchgate.netnih.gov The benzothiazole core is a common feature in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govresearchgate.net

The bioactivity of benzothiazole derivatives is fundamentally linked to the core's ability to facilitate molecular recognition. The aromatic nature of the system allows for π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in protein binding sites. mdpi.com Additionally, the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, further anchoring the molecule to its target. mdpi.com

Computational and experimental studies have shown that benzothiazole derivatives can effectively bind to the ATP-binding site of protein kinases, a mechanism central to their anticancer activity. biointerfaceresearch.com The planar ring system mimics the adenine (B156593) region of ATP, enabling it to function as a competitive inhibitor. This ability to interact with diverse and biologically important targets underscores the central role of the benzothiazole core in modulating bioactivity.

Table 1: Biological Activities Associated with the Benzothiazole Scaffold

Biological Activity Role of Benzothiazole Core
Anticancer Acts as a kinase inhibitor by binding to the ATP pocket; interacts with tumor-associated enzymes. researchgate.netbiointerfaceresearch.com
Antimicrobial Binds to essential bacterial enzymes like DNA gyrase or DHPS through various interactions. nih.govmdpi.com
Anti-inflammatory Interacts with enzymes involved in the inflammatory cascade. chalcogen.ro

| Antiviral | The core structure serves as a template for designing inhibitors of viral enzymes. nih.gov |

Impact of the Ethyl Acetate (B1210297) Side Chain on Physicochemical Properties and Interactions

The key contributions of the ethyl acetate side chain include:

Lipophilicity and Solubility: The ester functionality balances hydrophilic and lipophilic character. The ethyl group increases lipophilicity, which can enhance cell membrane permeability. The ester's carbonyl oxygen can act as a hydrogen bond acceptor, influencing solubility in aqueous media. nih.gov

Molecular Conformation: The flexibility of the acetate linker allows the benzothiazole core to adopt various orientations within a binding site, potentially optimizing interactions with the target protein.

Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body, which can be a key metabolic pathway. This can be leveraged in prodrug design, where the ethyl ester is cleaved in vivo to release a potentially more active carboxylic acid metabolite.

Direct Binding Interactions: The carbonyl oxygen of the ester is a potential hydrogen bond acceptor, allowing it to form specific interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues) in a receptor's active site.

The ethyl 2-(benzothiazol-2-yl)acetate structure serves as a valuable synthetic intermediate, allowing for further chemical modifications, such as conversion to the corresponding hydrazide, to generate new derivatives with potentially different biological activities. researchgate.net

Positional Isomerism and Substituent Effects on Activity and Selectivity

The specific placement of substituents on the benzothiazole ring system is a determining factor for biological activity and target selectivity. Moving the bromo substituent from the 5-position to other positions (e.g., 4, 6, or 7) would create positional isomers, each with a unique electronic and steric profile, leading to differential interactions with biological targets.

Structure-activity relationship studies on various benzothiazole series have consistently shown that substitutions at the C2, C5, and C6 positions are particularly influential in defining the type and potency of biological activity. nih.govbenthamscience.comresearchgate.net For example, a comparative study on benzothiazole derivatives with different halogen substitutions revealed that the position of the substituent directly correlated with the observed anti-inflammatory activity, with a 5-chloro substituted compound showing different potency than a 7-chloro analog. chalcogen.ro Similarly, other research has indicated that a bromo group at the 7-position can enhance antibacterial action in certain molecular contexts. nih.gov

This sensitivity to substituent placement highlights the highly specific nature of drug-receptor interactions. Even a minor shift in the position of the bromo group can alter the molecule's fit within a binding pocket, disrupting key interactions or creating steric clashes, thereby reducing or abolishing activity. Conversely, a different position might enable new favorable interactions, enhancing potency or altering the selectivity profile towards a different biological target.

Table 2: Effect of Substituent Position on Benzothiazole Activity

Position of Substitution General Influence on Activity Reference Example
C2 Highly influential; modifications here directly impact the group extending into the solvent-exposed region or deep within a binding pocket. Often dictates the class of activity. Introduction of various amines at C2 generates compounds with distinct inhibitory profiles. nih.gov
C5/C6 Modifications on the benzene ring modulate electronic properties and can interact with specific sub-pockets of a target. Considered key positions for influencing a variety of biological activities. nih.govbenthamscience.comresearchgate.net

| C7 | Can influence activity through steric and electronic effects, with demonstrated importance in antibacterial agents. | A bromo group at C7 enhanced antibacterial action in a specific series of compounds. nih.gov |

Design Principles for Modulating Specific Molecular Interactions

The rational design of novel benzothiazole-based therapeutic agents relies on established principles derived from extensive SAR studies. To modulate specific molecular interactions and optimize a compound like this compound for a desired biological effect, medicinal chemists employ several key strategies:

Systematic Modification of the Benzothiazole Core: While the core is often retained for its favorable binding properties, substitutions on the benzene ring are systematically explored. Introducing electron-donating or electron-withdrawing groups at different positions (4, 5, 6, 7) can fine-tune the electronic landscape of the scaffold to enhance interactions with specific protein residues. nih.gov

Halogen Substitution and Positional Scanning: The use of halogens like bromine is a powerful tool. The size, lipophilicity, and ability of bromine to form halogen bonds can be exploited. Systematically moving the bromo group across all available positions is a strategy to probe the topology of the target binding site and optimize affinity and selectivity. nih.gov

Side-Chain Homologation and Bioisosteric Replacement: The ethyl acetate side chain can be modified to optimize physicochemical properties and binding. Strategies include altering the length of the alkyl chain (e.g., methyl, propyl), or replacing the ester with bioisosteres such as amides, ketones, or small heterocyclic rings to introduce new hydrogen bonding patterns and improve metabolic stability. nih.govresearchgate.net

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking and molecular dynamics simulations can be used. These methods predict how a designed molecule will bind to its target, providing insights into key interactions and guiding the synthesis of compounds with improved potency and a more desirable pharmacological profile. biointerfaceresearch.comnih.gov

By integrating these principles, researchers can systematically refine the structure of brominated benzothiazole acetate derivatives to enhance their interaction with a specific biological target, thereby improving their potential as therapeutic agents.

Applications of Ethyl 2 5 Bromobenzo D Thiazol 2 Yl Acetate in Academic Research

Intermediate in the Synthesis of Complex Organic Compounds and Heterocycles

Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate serves as a crucial starting material for the synthesis of various complex organic molecules and heterocyclic systems. The ester functionality can be readily converted into other functional groups, such as hydrazides, which are then used in cyclization reactions to form heterocycles like 1,3,4-oxadiazoles and thiazolidinones. For instance, the reaction of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate with hydrazine (B178648) hydrate (B1144303) yields the corresponding acetohydrazide. chemmethod.com This intermediate can then be reacted with various aromatic aldehydes to produce Schiff bases, which can be further cyclized to form oxazolidinone derivatives. chemmethod.com

Similarly, derivatives of ethyl 2-(5-bromobenzofuran-2-yl)acetate have been used to synthesize a variety of heterocyclic compounds. For example, reaction with ethyl bromoacetate (B1195939) can lead to the formation of thiazolidinone derivatives. sciepub.comsciepub.com These examples highlight the role of the ethyl acetate (B1210297) moiety as a versatile handle for constructing more elaborate molecular frameworks.

Development of Novel Reagents for Specific Organic Transformations

The reactivity of the ethyl acetate group in this compound and related structures allows for its use in developing reagents for specific organic transformations. A notable example is the use of ethyl (benzothiazol-2-ylsulfonyl)acetate in the modified Julia olefination reaction. This reagent reacts with aldehydes under mild conditions to produce α,β-unsaturated esters with high stereoselectivity, particularly with aryl and branched aliphatic aldehydes, yielding predominantly trans alkene products. rsc.org

Exploration in Medicinal Chemistry for Lead Compound Development (excluding clinical applications)

The benzothiazole (B30560) scaffold is a well-known pharmacophore present in numerous biologically active compounds. Consequently, this compound and its analogs are extensively used in medicinal chemistry as starting points for the development of novel lead compounds for various therapeutic targets.

Derivatives synthesized from this compound and similar benzothiazole structures have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases.

Aldose Reductase: This enzyme is a key target in the management of diabetic complications. Increased activity of aldose reductase during hyperglycemia leads to the accumulation of sorbitol, causing oxidative stress and cellular damage. nih.govnih.gov Benzothiazole-containing compounds have been explored as potential aldose reductase inhibitors. nih.govopenmedicinalchemistryjournal.commdpi.com

DNA Gyrase: DNA gyrase is an essential bacterial enzyme, making it an attractive target for the development of new antibacterial agents. brc.huals-journal.comresearchgate.net Benzothiazole-based compounds have been designed and synthesized as potent inhibitors of DNA gyrase, showing activity against both Gram-positive and Gram-negative bacteria. brc.huresearchgate.netnih.govnih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is associated with infections caused by bacteria like Helicobacter pylori. nih.govnih.govgoogle.com Thiazole (B1198619) and benzothiazole derivatives have been identified as effective urease inhibitors. nih.govgoogle.com

Protein Tyrosine Phosphatase-1B (PTP-1B): PTP-1B is a negative regulator of insulin signaling, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govnih.govresearchgate.net Benzofuran and thiazole derivatives have been investigated as allosteric inhibitors of PTP-1B. nih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. axonmedchem.comnih.govnewtbdrugs.orgnih.gov Benzothiazinones, a class of compounds containing a related scaffold, are potent inhibitors of DprE1 and have shown significant antimycobacterial activity. axonmedchem.comnih.govplos.org

Table 1: Enzyme Inhibition Studies of Benzothiazole and Related Heterocyclic Derivatives

Enzyme Target Compound Class Key Findings
Aldose Reductase Benzothiazole derivatives Potential to prevent or treat diabetic complications by inhibiting sorbitol accumulation. nih.govnih.gov
DNA Gyrase Benzothiazole-based inhibitors Potent activity against Gram-positive and Gram-negative bacteria. brc.hunih.govnih.gov
Urease Thiazole and benzothiazole derivatives Excellent inhibitory potential against urease, with some compounds showing mixed and competitive-type inhibition. nih.govgoogle.com
Protein Tyrosine Phosphatase-1B Benzofuran and thiazole derivatives Identified as allosteric inhibitors with potential for treating type 2 diabetes. nih.gov
DprE1 Benzothiazinones Potent inhibitors with nanomolar potency against Mycobacterium tuberculosis. axonmedchem.comnih.govplos.org

Research has extended to understanding the effects of these compounds on cellular processes. For example, certain synthesized heterocyclic compounds have been evaluated for their impact on cell proliferation and their ability to induce apoptosis in cancer cell lines. The role of aldose reductase inhibition in counteracting oxidative-nitrosative stress has also been a significant area of study, linking the inhibition of this enzyme to the amelioration of cellular damage caused by oxidative stress in diabetic conditions. nih.gov

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. nih.gov Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. nih.gov Benzothiazole derivatives have been investigated for their anti-quorum sensing activity. For instance, certain tetrazine derivatives linked to a benzothiazole moiety have shown the ability to inhibit violacein production, a QS-regulated pigment in Chromobacterium violaceum, indicating their potential as anti-QS agents. nih.gov

The benzothiazole scaffold has also been utilized in the design of molecules that can modulate protein-protein interactions. While direct examples using this compound were not prominently found, the general applicability of the benzothiazole core in medicinal chemistry suggests its potential in this area of research.

Application in the Development of Fluorescent Probes and Chemical Sensors

The benzothiazole acetate framework, to which this compound belongs, is of significant interest in the design of fluorescent sensors. ekb.eg The inherent photophysical properties of the benzothiazole ring system allow it to function as a fluorophore, while the ethyl acetate portion of the molecule provides a convenient site for chemical modification. This allows for the attachment of specific recognition units, enabling the resulting probe to selectively bind with target analytes such as ions or biomolecules.

Research has demonstrated that derivatives of the parent compound, ethyl 2-(benzo[d]thiazol-2-yl)acetate, are versatile precursors in creating diverse chemical scaffolds. ekb.eg For instance, a novel fluorescent probe based on a benzo[d]thiazole structure was developed for the highly sensitive and selective imaging of cysteine, a crucial amino acid in biological systems. researchgate.net This probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), exhibited a remarkable 4725-fold fluorescence enhancement upon reacting with cysteine. researchgate.net

The mechanism of such sensors often involves a change in the electronic properties of the fluorophore upon binding to the analyte, leading to a detectable change in fluorescence intensity or wavelength, often referred to as a "turn-on" or "turn-off" response. nih.gov The presence of the bromine atom on the benzothiazole ring of this compound offers an additional synthetic handle. This site can be used for further functionalization, such as through palladium-catalyzed cross-coupling reactions, to fine-tune the probe's photophysical properties or to introduce additional binding sites, thereby enhancing its selectivity and sensitivity for specific targets. mdpi.com

Contribution to Materials Science Research and Crystal Engineering

In the fields of materials science and crystal engineering, the rigid and planar structure of the benzothiazole ring is a highly desirable feature for constructing well-ordered molecular architectures. The systematic study of how molecules pack in a solid state is central to crystal engineering, which aims to design materials with specific physical properties based on their crystalline structure.

Derivatives of the benzothiazole acetate scaffold have been shown to form predictable and stable arrangements in the solid state, governed by non-covalent interactions like hydrogen bonding. For example, the crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, a direct derivative of the parent acetate, reveals a layered structure stabilized by N—H⋯O=C and N—H⋯N(thiazole) hydrogen bonds. researchgate.net Such interactions are fundamental to controlling the self-assembly of molecules into functional supramolecular structures.

The this compound molecule contributes to this field by providing multiple points for directed intermolecular interactions.

The benzothiazole nitrogen can act as a hydrogen bond acceptor. researchgate.net

The carbonyl oxygen of the ethyl acetate group can also accept hydrogen bonds. researchgate.net

The bromine atom can participate in halogen bonding, a highly directional interaction that is increasingly used as a tool in crystal engineering to guide molecular assembly.

These features make the compound and its derivatives valuable for creating new materials, including liquid crystals, organic semiconductors, and polymers with tailored electronic and optical properties. The exploration of compounds based on this framework extends to their potential use in the development of specialized polymers and ligands for metal complexes. ekb.egmdpi.com

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes for Brominated Benzothiazole (B30560) Acetates

The synthesis of benzothiazole acetates typically involves multi-step processes. A common pathway includes the reaction of an appropriate 2-aminothiophenol (B119425) with a suitable cyclizing agent. For instance, the parent compound, ethyl-2-benzothiazolyl acetate (B1210297), can be synthesized through various methods, including reactions with ethyl cyanoacetate (B8463686) or diethyl malonate. ekb.egresearchgate.net The introduction of a bromine atom onto the benzene (B151609) ring adds complexity to the synthesis, often requiring either a brominated starting material or a subsequent bromination step.

Future research should focus on developing more streamlined and environmentally benign synthetic methodologies. This includes the exploration of one-pot synthesis protocols, the use of greener solvents and catalysts, and the application of microwave-assisted or flow chemistry techniques to reduce reaction times and improve yields. researchgate.netmdpi.com The goal is to create synthetic pathways that are not only efficient but also economically viable and sustainable, minimizing waste and avoiding harsh reagents.

Table 1: Comparison of Potential Synthetic Strategies

StrategyDescriptionPotential AdvantagesKey Research Focus
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates.Reduced solvent usage, time, and cost; higher overall yield.Optimization of reaction conditions to ensure compatibility of all reagents and catalysts.
Microwave-Assisted Synthesis Using microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times, improved yields, and higher product purity.Investigating the effects of microwave parameters on reaction outcomes and scalability.
Flow Chemistry Performing reactions in a continuously flowing stream rather than a batch-wise process.Enhanced safety, precise control over reaction parameters, and easier scalability.Designing and optimizing microreactor systems for the specific synthesis of brominated benzothiazoles.
Green Catalysis Utilizing heterogeneous, recyclable, or biocatalysts in place of traditional stoichiometric reagents.Reduced environmental impact, easier product purification, and catalyst reusability.Development of novel catalysts that are active and selective for benzothiazole ring formation.

In-depth Mechanistic Investigations of Novel Chemical Transformations

Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate is a versatile chemical intermediate. The ester group can be hydrolyzed to a carboxylic acid or converted to a hydrazide, which serves as a precursor for synthesizing various heterocyclic systems like 1,2,4-triazoles. ekb.egresearchgate.net The active methylene (B1212753) group adjacent to the ester is also a key site for further chemical transformations, such as condensation reactions. ekb.eg

Future work should involve detailed mechanistic studies of these transformations. Understanding the reaction pathways, transition states, and the electronic influence of the bromine substituent is crucial for controlling reaction outcomes and designing novel synthetic routes. For example, investigating how the electron-withdrawing nature of the bromo- and thiazole- moieties affects the acidity and reactivity of the methylene protons can lead to the development of highly selective reactions. Computational studies, in conjunction with kinetic experiments, can provide valuable insights into these mechanisms.

Rational Design and Synthesis of Highly Selective and Potent Analogues through Integrated Computational and Experimental Approaches

Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including anticancer properties. nih.govnih.gov For example, novel benzothiazole derivatives have been synthesized and evaluated as potential inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

The future in this area lies in the rational design of analogues of this compound. By integrating computational tools like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction with experimental synthesis and biological evaluation, researchers can design new molecules with enhanced potency and selectivity for specific biological targets. nih.gov The bromine atom can be replaced with other functional groups to probe structure-activity relationships (SAR), and the ethyl acetate side chain can be elaborated into complex pharmacophores to optimize interactions with target proteins. This integrated approach accelerates the discovery of lead compounds for drug development.

Exploration of New Biological Targets and Pathways for Pre-clinical Investigations

The biological potential of benzothiazole derivatives is vast. They have been investigated for activities including antibacterial, antifungal, antiparasitic, and anticancer effects. ekb.egnih.gov The core structure is a valuable pharmacophore that can be tailored to interact with a multitude of biological targets.

A significant future direction is the systematic screening of a library of derivatives synthesized from this compound against a wide panel of biological targets. This could uncover novel therapeutic applications. For instance, beyond cancer, these compounds could be investigated for their potential as inhibitors of enzymes involved in neurodegenerative diseases, inflammatory disorders, or infectious diseases. Pre-clinical investigations into the mechanisms of action, cellular uptake, and metabolic stability of the most promising compounds will be essential steps toward translating these laboratory findings into potential therapeutic agents.

Table 2: Potential Biological Targets for Benzothiazole Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
Kinases EGFR, VEGFR-2, Tyrosine KinasesOncology, Inflammation
Enzymes DNA Topoisomerase, HydrolasesOncology, Infectious Diseases
Receptors G-protein coupled receptors (GPCRs)Various
Microbial Targets Bacterial or Fungal EnzymesInfectious Diseases

Advances in Analytical Methodologies for Detailed Structural Characterization of Complex Derivatives

As more complex and novel derivatives are synthesized from this compound, the need for robust and advanced analytical techniques for their characterization becomes paramount. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the structures of new compounds. sciepub.comnih.govnih.gov

Future research should focus on the application of more sophisticated analytical methodologies. Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for the unambiguous assignment of signals in structurally complex molecules. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming elemental composition. nih.gov For chiral derivatives, techniques like X-ray crystallography are the gold standard for determining absolute stereochemistry. nih.gov Developing standardized analytical protocols for this class of compounds will ensure the quality and reproducibility of research findings.

Table 3: Analytical Techniques for Structural Characterization

TechniqueInformation ProvidedApplication in Benzothiazole Research
¹H and ¹³C NMR Provides information on the carbon-hydrogen framework of the molecule.Routine structure confirmation and purity assessment. nih.gov
2D NMR (COSY, HSQC, etc.) Shows correlations between different nuclei, aiding in complex structure elucidation.Unambiguous assignment of protons and carbons in complex derivatives.
Mass Spectrometry (MS/HRMS) Determines the molecular weight and elemental composition of a compound.Confirmation of molecular formula. nih.gov
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.Confirmation of key groups like C=O (ester) and C=N (thiazole). sciepub.com
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystal.Absolute structure determination, including stereochemistry. nih.gov
Elemental Analysis Determines the percentage composition of elements in a compound.Confirmation of purity and empirical formula. nih.gov

Q & A

Q. What are the established synthetic routes for Ethyl 2-(5-bromobenzo[d]thiazol-2-yl)acetate, and how do reaction conditions impact yield?

The compound is typically synthesized via alkylation of 2-amino-5-bromobenzo[d]thiazole with ethyl chloroacetate in the presence of a base like KOH. Reaction conditions such as solvent (absolute ethanol), temperature (reflux at ~80°C), and stoichiometry (1:1 molar ratio) are critical. Yields range from 60–80%, with impurities often arising from incomplete alkylation or ester hydrolysis. Optimization studies suggest that prolonged heating (>7 hours) improves conversion but may increase side-product formation . Alternative routes using bromoacetyl bromide intermediates have also been reported but require rigorous anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Confirms ester group presence (δ ~4.2 ppm for CH2CH3, δ ~1.3 ppm for CH3) and thiazole ring protons (δ ~7.5–8.5 ppm). The bromine atom induces distinct deshielding in adjacent carbons .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester), ~1520 cm⁻¹ (C=N/C=C of thiazole), and ~650 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M+H]+ at m/z 314–316 (isotopic pattern confirms bromine) .

Q. What are the primary biological targets or assays used to evaluate this compound?

Common assays include:

  • Enzyme inhibition : α/β-glucosidase inhibition (IC50 values via spectrophotometric assays), with thiazole derivatives showing competitive inhibition .
  • Antioxidant activity : DPPH radical scavenging or Aβ-induced oxidative stress models in neuronal cells, measuring ROS reduction (e.g., 40–60% at 10 µM) .
  • Antimicrobial screening : MIC assays against S. aureus or E. coli (typical MIC range: 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., α-glucosidase inhibition ranging from 10–50 µM) may arise from assay conditions (pH, substrate concentration) or purity issues. Strategies include:

  • HPLC purification (>95% purity) to eliminate ester hydrolysis byproducts.
  • Dose-response standardization : Use fixed substrate concentrations (e.g., 1 mM pNPG for glucosidase assays) .
  • Molecular docking : Validate target binding modes (e.g., cyclooxygenase-2 active site interactions) to explain potency variations .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Functional group diversification : Replace the ethyl ester with methyl or tert-butyl esters to study steric effects.
  • Halogen substitution : Swap bromine for chlorine or iodine to assess electronic impacts on bioactivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves yield (85–90%) .

Q. How do computational methods enhance the understanding of this compound’s mechanism?

  • Molecular Dynamics (MD) simulations : Predict stability of ligand-target complexes (e.g., binding to β-catenin in Alzheimer’s models) over 100 ns trajectories .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps ~4.5 eV) to correlate reactivity with antioxidant efficacy .
  • ADMET prediction : Assess pharmacokinetic risks (e.g., CYP450 inhibition liability) before in vivo studies .

Q. What are the challenges in interpreting NMR data for derivatives of this compound?

  • Signal overlap : Thiazole protons (δ 7.5–8.5 ppm) may overlap with aromatic protons in analogs. Use 2D NMR (COSY, HSQC) to resolve .
  • Dynamic effects : Ester rotamers cause splitting in CH2CH3 signals. Analyze at elevated temperatures (e.g., 50°C) to simplify spectra .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)
Alkylation (KOH/EtOH)Ethyl chloroacetate, reflux7492
Bromoacetyl bromide routeBromoacetyl bromide, Et3N6888
Microwave-assistedK2CO3, DMF, 100°C, 30 min8995

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.